molecular formula C14H20BFO2 B6318110 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester CAS No. 2121512-41-0

2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester

Cat. No.: B6318110
CAS No.: 2121512-41-0
M. Wt: 250.12 g/mol
InChI Key: NYCCGTUGVZBFTF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester (CAS 2121512-41-0) is an organoboron building block of significant value in synthetic and medicinal chemistry. With the molecular formula C14H20BFO2 and a molecular weight of 250.12 g/mol, this compound belongs to the class of boronic esters, which are widely recognized for their enhanced stability compared to boronic acids, facilitating easier handling and storage . Its primary research application is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this pivotal carbon-carbon bond-forming reaction, this compound acts as a key coupling partner, enabling the introduction of the sterically distinct 2,6-dimethyl-4-fluoro phenyl moiety into more complex molecular architectures . This specific substitution pattern makes it a valuable precursor in the synthesis of pharmaceutical intermediates and advanced materials. The compound has been identified as a building block in the research and development of investigational drugs, such as ABBV-744, highlighting its utility in early-stage drug discovery . As a stable, pinacol-protected boronic ester, it offers researchers a reliable reagent for constructing biaryl systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately in a laboratory setting.

Properties

IUPAC Name

2-(4-fluoro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCCGTUGVZBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Lithium Exchange Dynamics

For 2,6-dimethyl-4-fluorophenylboronic acid pinacol ester, the synthesis typically begins with 1-bromo-2,6-dimethyl-4-fluorobenzene. Treatment with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) generates a lithium intermediate. The reaction’s success hinges on:

  • Temperature control : Maintaining −78°C prevents premature decomposition of the aryl lithium species.

  • Solvent selection : THF’s Lewis basicity stabilizes the intermediate, achieving >90% conversion in controlled conditions.

Boron Electrophile Quenching

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) to form a boronate complex. Subsequent hydrolysis with 1M HCl yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to remove water. Key parameters include:

ParameterOptimal ValueImpact on Yield
B(OMe)₃ Equivalents1.2Prevents overboronation
Esterification Time12 hEnsures complete cyclization
Temperature110°C (reflux)Drives azeotropic water removal

This method achieves isolated yields of 68–72% for the pinacol ester, with purity >95% after silica gel chromatography.

Palladium-Catalyzed Miyaura Borylation

An alternative route employs palladium-catalyzed borylation of aryl halides, bypassing the need for cryogenic conditions. This method is particularly advantageous for scale-up operations.

Catalytic System Optimization

Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as the catalyst, the reaction proceeds via oxidative addition and transmetallation. For 1-bromo-2,6-dimethyl-4-fluorobenzene, the following conditions are critical:

ComponentQuantityRole
Pd(dppf)Cl₂3 mol%Facilitates C-B bond formation
B₂pin₂1.5 equivBoron source
KOAc3.0 equivScavenges HBr

Reactions conducted in dioxane at 80°C for 18 h yield the pinacol ester in 65–70% yield. The steric bulk of the 2,6-dimethyl groups marginally reduces efficiency compared to less hindered substrates, necessitating higher catalyst loadings.

Mechanistic Considerations

¹⁹F NMR studies of analogous fluorophenylboronic esters reveal that steric congestion from the pinacol moiety can slow transmetallation steps. However, increasing reaction temperatures to 100°C mitigates this effect, enhancing conversion rates by 15–20%.

Solid-Phase Synthesis and Purification

Post-synthetic purification is critical given the compound’s sensitivity to protodeboronation. Chromatographic and recrystallization strategies are compared below:

MethodSolvent SystemPurity (%)Recovery (%)
Column ChromatographyHexane:EtOAc (4:1)98.585
RecrystallizationEthanol/Water (7:3)99.278

Recrystallization from ethanol/water provides superior purity but lower recovery due to the compound’s moderate solubility (2.1 mg/mL at 25°C).

ConditionDegradation (30 days)Primary Degradant
25°C, dark<2%None detected
40°C, 75% RH8%Protodeboronation product

Long-term storage at 2–8°C in amber vials under argon is recommended, with stability exceeding 24 months.

Industrial-Scale Production Insights

Adapting laboratory methods for kilogram-scale synthesis introduces challenges:

  • Exotherm management : Slow addition of n-BuLi (over 4–6 h) prevents thermal runaway during lithiation.

  • Cost optimization : Replacing Pd(dppf)Cl₂ with cheaper Pd(OAc)₂ reduces catalyst costs by 40% without sacrificing yield .

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides. 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester serves as an effective coupling partner due to its favorable steric and electronic properties.

  • Case Study: In the synthesis of kinase inhibitors such as ABT-869, this compound has been utilized effectively in late-stage coupling processes to create complex pharmaceutical agents .

2.2. Medicinal Chemistry

The compound plays a critical role in the development of various pharmaceuticals. Its ability to form stable intermediates during synthetic procedures allows for the efficient construction of biologically active molecules.

  • Example Applications:
    • Synthesis of Crizotinib, a selective inhibitor for mesenchymal epithelial transition factor (MET) and anaplastic lymphoma kinase (ALK), through late-stage Suzuki-Miyaura coupling .
    • Utilization in the synthesis of other therapeutic agents by facilitating the formation of complex heterocyclic structures .

2.3. Material Science

In addition to its applications in medicinal chemistry, this boronic ester is being explored for use in material science, particularly in the development of polymers and nanomaterials.

  • Research Findings: Studies have indicated that boronic esters can be integrated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the biaryl product . The molecular targets include palladium catalysts and the boronic ester functional group .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Boronic Acid Pinacol Esters

Compound Name Substituents Molecular Weight (g/mol) Electronic Effects
2,6-Dimethyl-4-fluorophenylboronic acid PE 2,6-CH₃; 4-F ~265–275 (estimated) Electron-donating (CH₃); mild EWG (F)
2,6-Dichloro-4-fluorophenylboronic acid PE 2,6-Cl; 4-F 291.0 Strong EWGs (Cl, F) increase reactivity
2,6-Difluoro-4-formylphenylboronic acid PE 2,6-F; 4-CHO ~280–290 (estimated) Strong EWGs (F, CHO) enhance activation
4-Hydroxy-3,5-dimethylphenylboronic acid PE 3,5-CH₃; 4-OH ~260–270 (estimated) Polar OH group reduces solubility
2,6-Dimethylpyridine-4-boronic acid PE Pyridine ring with 2,6-CH₃ 233.11 N-heteroaromatic; enhances coordination

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) in the target compound stabilize the boronate ester, while halogens (Cl, F) or formyl groups (CHO) in analogs increase electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions .
  • Steric Effects: Bulky substituents (e.g., 2,6-dimethyl) may slow reaction kinetics due to steric hindrance, whereas smaller groups (e.g., 2,6-difluoro) allow faster coupling .

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. and highlight that phenylboronic acid pinacol ester has high solubility in chloroform, ethers, and ketones but low solubility in hydrocarbons.

Table 2: Solubility Comparison in Selected Solvents

Compound Name Chloroform Acetone Dipropyl Ether Hydrocarbons (e.g., Hexane)
2,6-Dimethyl-4-fluorophenylboronic acid PE High High Moderate Low
2,6-Dichloro-4-fluorophenylboronic acid PE Moderate Moderate Low Very Low
4-Hydroxy-3,5-dimethylphenylboronic acid PE Moderate Low Low Insoluble

Key Observations:

  • Methyl groups in the target compound improve solubility in non-polar solvents (e.g., ethers) compared to polar analogs like 4-hydroxy derivatives .
  • Chloroform remains a universal high-solubility solvent for most pinacol esters due to its polarity and miscibility .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The target compound’s balanced electronic profile makes it suitable for reactions requiring moderate activation. For example:

  • Reaction Rate: Compounds with electron-withdrawing groups (e.g., 2,6-dichloro-4-fluoro) react faster in Suzuki couplings due to enhanced electrophilicity, whereas methyl-substituted derivatives may require longer reaction times .
  • Coordination Effects: Pyridine-containing analogs (e.g., 2,6-dimethylpyridine-4-boronic acid PE) exhibit improved catalytic efficiency due to nitrogen’s ability to coordinate with palladium .

Research Findings and Industrial Relevance

  • Kinetic Studies: demonstrates that boronic esters with electron-withdrawing groups (e.g., nitro) react faster with H₂O₂, a trend extrapolatable to cross-coupling reactions .
  • Safety Profiles: While specific data for the target compound is lacking, analogs like 4-(Boc-Am) phenylboronic acid PE highlight standard safety protocols for handling boronic esters, including avoiding skin contact and using dry solvents .

Biological Activity

2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is a boronic ester compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of various pharmaceuticals and biologically active molecules. Understanding its biological activity is crucial for its application in drug development and other scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H16_{16}BFO2_2
  • CAS Number: 2121512-41-0
  • Molecular Weight: 220.07 g/mol

This compound features a unique substitution pattern that imparts distinct electronic and steric properties, making it particularly effective in cross-coupling reactions compared to other boronic esters.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in the synthesis of bioactive compounds. It has been explored for various applications, including:

  • Anticancer Activity: Research indicates that boronic acids and their esters can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells .
  • Drug Development: This compound serves as a building block for synthesizing kinase inhibitors and other therapeutic agents. For example, it has been involved in the development of drugs targeting specific cancer pathways .

The mechanism by which this compound exerts its biological effects is primarily through its involvement in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester forms a complex with palladium catalysts, facilitating the formation of biaryl compounds that can exhibit various biological activities .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that derivatives of boronic acids could effectively inhibit the growth of cancer cell lines by disrupting proteasome function. The specific role of this compound in these pathways remains an area of ongoing research .
  • Drug Synthesis:
    • In a recent synthesis involving this compound, researchers successfully created a potent inhibitor targeting the mesenchymal epithelial transition factor (MET), demonstrating the utility of boronic esters in developing novel therapeutics .
  • Biological Assays:
    • Biological assays conducted on similar compounds have shown promising results in inhibiting key enzymes involved in cancer progression. These findings suggest that this compound may possess similar inhibitory effects .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer properties via proteasome inhibition
Boron-containing kinase inhibitorsTargeting cancer pathways
Other boronic estersGeneral bioactivity in drug development

Q & A

Q. What are the typical synthesis routes for 2,6-dimethyl-4-fluorophenylboronic acid pinacol ester?

The synthesis often involves catalytic protodeboronation or cross-coupling precursors. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed Miyaura borylation. Adjusting reaction conditions (e.g., temperature, ligand choice) optimizes yields. Pinacol ester derivatives are stabilized against protodeboronation, making them suitable for multi-step syntheses .

Q. How is this compound characterized in research settings?

Common techniques include:

  • UV-Vis spectroscopy : Monitors reaction progress (e.g., disappearance of λmax at ~290 nm for boronic esters) .
  • NMR spectroscopy : <sup>11</sup>B and <sup>19</sup>F NMR confirm boronic ester formation and substituent positions .
  • GC/HPLC : Purity assessment (>97% purity is typical for synthetic intermediates) .

Q. What are its primary applications in Suzuki-Miyaura cross-coupling?

This compound acts as an arylboron partner, reacting with aryl halides (e.g., bromides, iodides) or triflates in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). Key factors include:

  • Base selection (e.g., K₂CO₃, CsF) to activate the boronic ester.
  • Solvent optimization (e.g., THF, DMF) for solubility and catalyst stability .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in photochemical borylation?

Under visible light, N-hydroxyphthalimide (NHP) esters of carboxylic acids react with diboron reagents via radical chain propagation. The boronic ester forms through boryl radical intermediates, bypassing traditional metal catalysts. This method tolerates tertiary and sterically hindered substrates, expanding synthetic utility .

Q. How does pH influence its stability and reactivity?

Stability studies at pH 7.27 (phosphate buffer) show boronic esters degrade upon H2O2 exposure, forming phenolic byproducts. UV-Vis kinetics reveal pseudo-first-order decay (rate constants ~10<sup>−3</sup> s<sup>−1</sup>), critical for designing aqueous-phase reactions .

Q. Can it be integrated into polymer synthesis?

Yes. Reversible addition-fragmentation chain transfer (RAFT) polymerization of boronic ester-containing monomers (e.g., 4-pinacolatoborylstyrene) yields well-defined polymers. Subsequent deprotection with mild acids (e.g., HCl) generates water-soluble boronic acid polymers for stimuli-responsive materials .

Q. What challenges arise in coupling electron-deficient aryl partners?

Electron-deficient substrates (e.g., nitro groups) reduce coupling efficiency due to slower transmetallation. Strategies include:

  • Using electron-rich Pd ligands (e.g., SPhos).
  • Elevated temperatures (80–100°C) to accelerate oxidative addition .

Q. How do solvent polarity and additives affect catalytic efficiency?

Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability but may promote protodeboronation. Additives like LiCl improve solubility of inorganic bases, while molecular sieves mitigate moisture interference .

Q. What computational tools predict its reactivity in novel reactions?

Density functional theory (DFT) models analyze transition states in cross-coupling, predicting regioselectivity and activation barriers. Molecular docking studies assess interactions in biological contexts (e.g., enzyme inhibition) .

Q. Are there eco-friendly alternatives for its large-scale use?

Micellar catalysis in water or bio-based solvents (e.g., cyclopentyl methyl ether) reduces environmental impact. Flow chemistry setups enhance safety and scalability for continuous production .

Notes

  • Avoid commercial sources like Hairui Chemical () and prioritize peer-reviewed methodologies.
  • Contradictions in stability data (e.g., pH effects) highlight the need for context-specific validation .

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